molecular formula C13H17NO2 B14235787 Benzamide, N-(1,1-dimethyl-2-oxobutyl)- CAS No. 500168-24-1

Benzamide, N-(1,1-dimethyl-2-oxobutyl)-

Cat. No.: B14235787
CAS No.: 500168-24-1
M. Wt: 219.28 g/mol
InChI Key: WEVWBPAWRPTZAY-UHFFFAOYSA-N
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Description

Benzamide, N-(1,1-dimethyl-2-oxobutyl)- is a chemical compound with the molecular formula C13H17NO2 It is a derivative of benzamide, characterized by the presence of a 1,1-dimethyl-2-oxobutyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- can be achieved through several methods. One common approach involves the alkylation of benzamide with a suitable alkylating agent. For instance, the reaction of benzamide with 1,1-dimethyl-2-oxobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,1-dimethyl-2-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N-(1,1-dimethyl-2-oxobutyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide
  • N-(1,1-dimethyl-2-oxobutyl)-4-ethyl-benzamide
  • N-(3,3-dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene-benzamide

Uniqueness

Benzamide, N-(1,1-dimethyl-2-oxobutyl)- is unique due to the presence of the 1,1-dimethyl-2-oxobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

500168-24-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2-methyl-3-oxopentan-2-yl)benzamide

InChI

InChI=1S/C13H17NO2/c1-4-11(15)13(2,3)14-12(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,14,16)

InChI Key

WEVWBPAWRPTZAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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